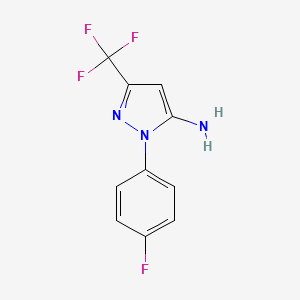![molecular formula C10H12N2O2S B2699612 N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide CAS No. 2361639-98-5](/img/structure/B2699612.png)
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is an organic compound with a unique structure that includes a sulfonimidoyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(methylsulfonimidoyl)aniline.
Formation of the Amide Bond: The aniline derivative is then reacted with acryloyl chloride under basic conditions to form the desired prop-2-enamide structure.
The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Base: Triethylamine or another organic base to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically carried out at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Steps: Such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The amide bond can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing inhibitors for specific enzymes.
Materials Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Phenylsulfonimidoyl)phenyl]prop-2-enamide: Similar structure but with a phenyl group instead of a methyl group.
N-[3-(Methylsulfonyl)phenyl]prop-2-enamide: Similar structure but with a sulfonyl group instead of a sulfonimidoyl group.
Uniqueness
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-[3-(methylsulfonimidoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-3-10(13)12-8-5-4-6-9(7-8)15(2,11)14/h3-7,11H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHCBZUXLNOBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
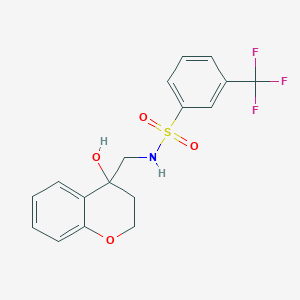
![3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2699530.png)
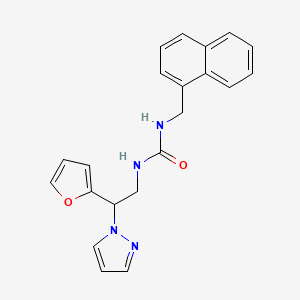
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699533.png)
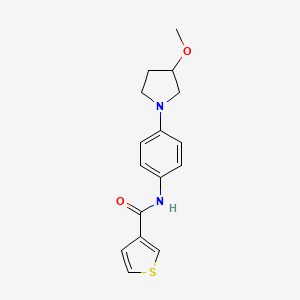
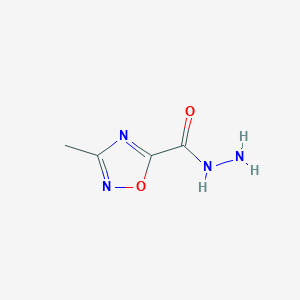
![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699541.png)
![5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2699542.png)
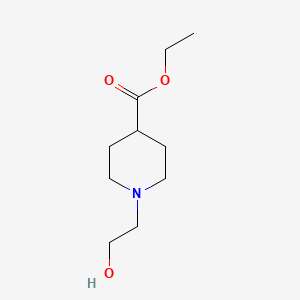
![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride](/img/structure/B2699545.png)
![N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide](/img/structure/B2699546.png)
![N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)naphthalene-2-carboxamide](/img/structure/B2699547.png)
![Methyl 3-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-4-methoxybenzoate](/img/structure/B2699549.png)
